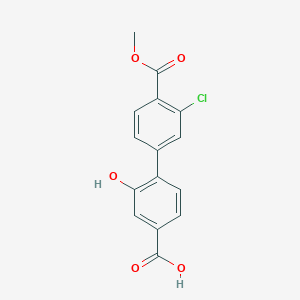
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a compound that is widely used in scientific research. It is a common starting material for the synthesis of many organic compounds, and its properties make it a valuable tool for various applications.
科学研究应用
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a versatile compound that is used in a variety of scientific research applications. It is used as a starting material for the synthesis of many organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent for the synthesis of other compounds, such as aryl halides and amines. In addition, it is used as a catalyst for the synthesis of polymers and as a reactant for the synthesis of polysaccharides.
作用机制
The mechanism of action of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is not fully understood. However, it is believed to act as an electrophile in the presence of a nucleophile, such as an amine or a thiol. This reaction results in the formation of a new covalent bond between the two molecules. The reaction is believed to be reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, are not well understood. However, it is believed to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it is believed to have a weak antifungal effect and may be used as a potential treatment for fungal infections.
实验室实验的优点和局限性
The main advantages of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, for laboratory experiments are its low cost and its availability. It is also relatively easy to synthesize, and its properties make it a valuable tool for various applications. The main limitation of this compound is its lack of specificity, as it can react with a variety of nucleophiles. In addition, it is important to ensure that the compound is stored and handled properly, as it is sensitive to light and moisture.
未来方向
There are a number of potential future directions for research involving 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Another potential direction is to develop new methods for the synthesis of this compound, in order to improve its availability and reduce its cost. In addition, further research could be done to explore its potential applications in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Finally, research could be conducted to investigate its potential uses as a catalyst for the synthesis of polymers and as a reactant for the synthesis of polysaccharides.
合成方法
The synthesis of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, involves a three-step process. The first step involves the reaction of 5-chloro-3-hydroxybenzoic acid with 2-chloro-5-methoxycarbonylphenyl bromide in the presence of a base, such as triethylamine. The reaction is carried out at room temperature and yields 5-chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid as the product. The second step involves the purification of the crude product by recrystallization in ethanol. The third step involves the isolation of the pure product by chromatography.
属性
IUPAC Name |
3-chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)8-2-3-13(17)12(7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMGXOYBXLPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691987 |
Source


|
| Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261893-87-1 |
Source


|
| Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














